5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the cyanophenyl group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The cyanophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways.
Comparison with Similar Compounds
- 4-Cyanophenylacetic acid
- 4-Cyanophenylhydrazine
- 4-Cyanophenylacetonitrile
Comparison: Compared to these similar compounds, 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts greater stability and reactivity
Properties
Molecular Formula |
C10H5N3O3 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
5-(4-cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-1-3-7(4-2-6)8-12-13-9(16-8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
QKAYOAKBVQCNOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
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